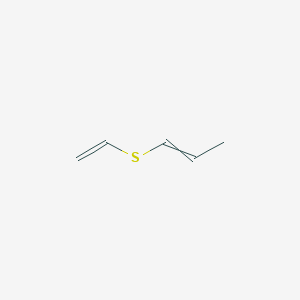

1-(Ethenylsulfanyl)prop-1-ene

Description

Contextualization within Vinyl Thioether Chemistry

Vinyl thioethers, also known as vinyl sulfides, are characterized by a sulfur atom bonded to at least one vinyl group (a carbon-carbon double bond). cardiff.ac.ukgoogleapis.com These compounds are valuable intermediates in organic synthesis, serving as precursors to a wide array of other functional groups and molecular architectures. chemeo.comevitachem.com The reactivity of vinyl thioethers is diverse; they can participate in reactions such as Michael additions, cycloadditions, and can act as enolate surrogates. evitachem.comnih.gov The development of new and efficient methods for the synthesis of vinyl thioethers remains an active area of research, with techniques including the hydrothiolation of alkynes and cross-coupling reactions being prominent. chemeo.commdpi.comnih.gov

A notable, closely related structure, (Z)-1-methyl-2-(prop-1-yn-1-ylsulfanyl)ethenyl]sulfanyl, has been synthesized and characterized as part of a more complex heterocyclic system. synquestlabs.com The study of this derivative provides valuable insights into the potential stereochemistry and spectral properties of the 1-(ethenylsulfanyl)prop-1-ene core. synquestlabs.com Specifically, the Z-configuration of the propenyl double bond was confirmed through NOESY NMR spectroscopy, indicating a cis-relationship between the sulfur atoms. synquestlabs.com

Significance of Sulfur-Containing Functional Groups in Advanced Synthesis

Sulfur-containing functional groups are integral to the design and synthesis of a vast number of biologically active molecules and functional materials. semanticscholar.org The ability of sulfur to exist in various oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone) allows for fine-tuning of the electronic and steric properties of a molecule. This versatility makes organosulfur compounds indispensable in drug discovery, with many approved drugs containing sulfur-based moieties. Thioethers, the class to which 1-(ethenylsulfanyl)prop-1-ene belongs, are particularly important scaffolds in medicinal chemistry. Furthermore, the unique reactivity of sulfur compounds, such as the formation of thiiranium ions as reactive intermediates, opens up pathways to complex molecular structures that would be difficult to access otherwise. synquestlabs.com

Overview of Research Trajectories for Alkyl Vinyl Sulfides

Research into alkyl vinyl sulfides, a subclass that includes 1-(ethenylsulfanyl)prop-1-ene, is driven by the need for novel synthetic methodologies and the exploration of their utility in various chemical transformations. Key areas of investigation include the development of stereoselective synthesis methods to control the geometry of the double bond, which is crucial for applications in total synthesis and materials science. chemeo.comnih.gov Additionally, the reactivity of alkyl vinyl sulfides in metal-catalyzed cross-coupling reactions is an area of significant interest, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds. The exploration of their utility in bioorthogonal chemistry, for applications such as DNA labeling, further highlights the expanding scope of research in this area.

Interactive Table of Spectroscopic Data for a Related Derivative

The following table summarizes the key spectroscopic data obtained for the closely related compound, 3,5-Dimethyl-2-{[(Z)-1-methyl-2-(prop-1-yn-1-ylsulfanyl)ethenyl]sulfanyl}-1H-pyrrol-1-amine, which contains the core structure of interest. synquestlabs.com

| Spectroscopic Technique | Observed Signals and Assignments |

| Infrared (IR) Spectroscopy | 1635 cm⁻¹ (C=C stretch) |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to methyl and methine protons of the propenyl fragment. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for methyl, propynyl, propenyl, and pyrrole (B145914) carbons were detected. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Cross-peak between the protons of the methyl and methine groups of the propenyl fragment, confirming the Z-configuration. |

Structure

3D Structure

Properties

CAS No. |

105278-48-6 |

|---|---|

Molecular Formula |

C5H8S |

Molecular Weight |

100.18 g/mol |

IUPAC Name |

1-ethenylsulfanylprop-1-ene |

InChI |

InChI=1S/C5H8S/c1-3-5-6-4-2/h3-5H,2H2,1H3 |

InChI Key |

XEUVKCJHIIMXRA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CSC=C |

Origin of Product |

United States |

Mechanistic Investigations of 1 Ethenylsulfanyl Prop 1 Ene Reactivity

Pericyclic Transformations Involving Vinyl Thioether Moieties

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu The vinyl thioether functionality within 1-(ethenylsulfanyl)prop-1-ene can participate in several such transformations, including ene reactions and sigmatropic rearrangements.

The ene reaction, or Alder-Ene reaction, is a pericyclic process that involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org The reaction results in the formation of a new sigma bond, a migration of the ene's double bond, and a 1,5-hydrogen shift. wikipedia.org

The Alder-Ene reaction is a concerted group transfer pericyclic reaction. wikipedia.org It involves the redistribution of six electrons (two from a σ-bond, two from a π-bond, and two from another π-bond) in a cyclic transition state. msu.eduorganic-chemistry.org The fundamental components of this reaction are:

The Ene: A molecule containing a double bond with an extractable hydrogen atom in the allylic position.

The Enophile: A molecule containing a multiple bond (e.g., C=C, C=O, C=N) that reacts with the ene. organic-chemistry.orgbhu.ac.in

The reaction is thermally allowed and can be described under Woodward-Hoffmann rules as a [σ2s + π2s + π2s] process. wikipedia.org Due to the high activation energy required to break the allylic C-H σ-bond, thermal ene reactions often necessitate high temperatures. organic-chemistry.org However, the reaction can be accelerated by the use of Lewis acids, which coordinate to the enophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and reducing the HOMO-LUMO energy gap between the reactants. bhu.ac.in

In the context of 1-(ethenylsulfanyl)prop-1-ene, the propenyl group contains allylic hydrogens, allowing it to potentially act as the ene component. Conversely, the vinyl groups could serve as enophiles, although they are generally considered electron-rich and thus less reactive enophiles unless activated.

When the ene and enophile components are part of the same molecule, an intramolecular ene reaction can occur, forming a new ring. These reactions are often more facile than their intermolecular counterparts due to favorable entropic factors. The stereochemical outcome of intramolecular ene reactions is often predictable, governed by the geometry of the cyclic transition state which minimizes steric strain. chemtube3d.com Intramolecular ene reactions are categorized based on the relative positions of the ene and enophile within the molecule. bhu.ac.in

For a substrate related to 1-(ethenylsulfanyl)prop-1-ene, an intramolecular ene reaction would require a suitable tether connecting the ene and enophile moieties. The geometry of the transition state would dictate the stereochemistry of the newly formed stereocenters in the cyclic product.

Table 1: Key Features of the Alder-Ene Reaction

| Feature | Description |

| Reaction Type | Pericyclic group transfer reaction. wikipedia.org |

| Components | An "ene" (alkene with allylic H) and an "enophile" (molecule with a multiple bond). organic-chemistry.org |

| Mechanism | Concerted, cyclic transition state involving a 1,5-hydrogen shift. wikipedia.org |

| Electron Count | Involves six electrons in the transition state. msu.edu |

| Activation | Typically requires high temperatures (>400°C) or Lewis acid catalysis. organic-chemistry.orgbhu.ac.in |

The thio-Claisen rearrangement is the sulfur analog of the Claisen rearrangement, a well-studied organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. nih.gov This reaction involves an allyl vinyl sulfide (B99878), which rearranges upon heating to form a γ,δ-unsaturated thiocarbonyl compound. frontiersin.org This process is relevant as allyl vinyl sulfide is an isomer of 1-(ethenylsulfanyl)prop-1-ene.

The mechanism involves the concerted breaking of a carbon-sulfur bond and the formation of a new carbon-carbon bond, proceeding through a cyclic, chair-like transition state. frontiersin.org Unlike the rearrangement of allyl phenyl sulfide, which is endergonic due to the loss of aromaticity, the thio-Claisen rearrangement of allyl vinyl sulfide is an exergonic (exothermic) process with a lower activation barrier. frontiersin.org The exergonicity stems from the relative bond strengths; the formation of a stable C=O analogue (C=S, thiocarbonyl) and a C-C single bond is thermodynamically favored over the initial C-S and C=C bonds. frontiersin.org

Organosulfur compounds are known to undergo wikipedia.orgorganic-chemistry.org-sigmatropic rearrangements, which are thermally or photochemically allowed pericyclic reactions. researchgate.net These rearrangements involve a five-membered cyclic transition state where a substituent moves from one atom to a third atom in a three-atom chain.

A prominent example in organosulfur chemistry is the rearrangement of allylic sulfonium (B1226848) ylides. In this reaction, an ylide generated from an allylic sulfide rearranges to form a new carbon-carbon bond, yielding a homoallylic sulfide. researchgate.net The reaction is highly stereoselective, and the stereochemistry of the product can often be predicted from the geometry of the five-membered ring transition state. researchgate.netrsc.org Another key example is the Mislow-Evans rearrangement, which involves the wikipedia.orgorganic-chemistry.org-sigmatropic rearrangement of an allylic sulfoxide (B87167) to an allylic sulfenate ester. This reaction is particularly useful in asymmetric synthesis due to the efficient transfer of chirality. msu.edu

Table 2: Comparison of Pericyclic Rearrangements

| Rearrangement | Sigmatropic Shift | Reactant Type | Key Transformation |

| Thio-Claisen | organic-chemistry.orgorganic-chemistry.org | Allyl vinyl sulfide | C-S bond breaks, C-C bond forms, yielding a γ,δ-unsaturated thiocarbonyl. frontiersin.org |

| wikipedia.orgorganic-chemistry.org-Sigmatropic | wikipedia.orgorganic-chemistry.org | Allylic sulfonium ylide | C-C bond formation, yielding a homoallylic sulfide. researchgate.net |

Ene Reactions and Their Stereochemical Course

Addition Reactions to the Vinylic Moiety

The carbon-carbon double bonds in 1-(ethenylsulfanyl)prop-1-ene are susceptible to addition reactions. The most prominent of these is the thiol-ene reaction, which proceeds via different mechanisms depending on the reaction conditions.

The thiol-ene reaction describes the addition of a thiol (R-SH) across a C=C double bond to form a thioether. wikipedia.org This transformation is widely recognized as a "click" reaction due to its high efficiency, high yields, and stereoselectivity. frontiersin.orgwikipedia.org

Radical Addition: The most common pathway is a free-radical addition, which can be initiated by light (photochemical initiation), heat, or a radical initiator. wikipedia.org The mechanism proceeds in two key steps after initiation:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to the alkene, resulting in an anti-Markovnikov addition to form a more stable carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. frontiersin.orgwikipedia.org

This anti-Markovnikov selectivity is a hallmark of the radical thiol-ene reaction. The rate of the reaction is influenced by the electron density of the alkene; electron-rich vinyl groups tend to react more rapidly. acs.org

Michael Addition: Under basic or nucleophilic conditions, the thiol-ene reaction can proceed via a Michael addition (or conjugate addition) mechanism. wikipedia.org This pathway requires an electron-deficient alkene (a Michael acceptor). A base deprotonates the thiol to form a nucleophilic thiolate anion, which then attacks the alkene to form a carbanion. Subsequent protonation yields the final thioether product.

Acid-Catalyzed Addition: An alternative mechanism is the acid-catalyzed thiol-ene (ACT) reaction. In this process, an acid protonates the vinyl substrate to form a carbocation intermediate. This carbocation is then attacked by the thiol nucleophile. This pathway typically results in Markovnikov-directed addition, as the more stable carbocation is formed. rsc.org Vinyl functional groups are known to be highly reactive under these conditions. rsc.org

Table 3: Mechanisms of Thiol-Ene Addition

| Mechanism | Initiator/Catalyst | Regioselectivity | Key Intermediate |

| Radical Addition | UV light, heat, radical initiator | Anti-Markovnikov wikipedia.org | Thiyl radical (RS•) |

| Michael Addition | Base or nucleophile | N/A (requires electron-poor alkene) | Thiolate anion (RS⁻) |

| Acid-Catalyzed (ACT) | Acid | Markovnikov rsc.org | Carbocation |

Electrophilic Additions and Markovnikov Selectivity

Electrophilic addition reactions to alkenes are fundamental processes in organic chemistry. chemguide.co.uk In the case of 1-(ethenylsulfanyl)prop-1-ene, which possesses two distinct carbon-carbon double bonds, the reaction's regioselectivity is of significant interest. The addition of an electrophile, such as a protic acid (HX), initiates the reaction by attacking the π electrons of a double bond. libretexts.org This process is typically the slow, rate-determining step and results in the formation of a carbocation intermediate. youtube.com The subsequent rapid attack by a nucleophile on this carbocation yields the final addition product.

The selectivity of the initial electrophilic attack is governed by the stability of the resulting carbocation. According to Markovnikov's rule, the electrophile (typically H+) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more substituted, and therefore more stable, carbocation. In 1-(ethenylsulfanyl)prop-1-ene, the sulfur atom plays a crucial role in influencing this selectivity. The lone pairs on the sulfur atom can stabilize an adjacent carbocation through resonance, making the carbon atom α to the sulfur a favorable site for positive charge development.

Considering the addition of an electrophile like HBr, two primary pathways are possible, involving attack at either the ethenyl or the propenyl double bond.

Attack at the Ethenyl Double Bond: Addition of H+ to the terminal CH2 group results in a carbocation α to the sulfur atom. This carbocation is significantly stabilized by resonance donation from the sulfur lone pair.

Attack at the Propenyl Double Bond: Addition of H+ to the C2 carbon of the propenyl group would lead to a secondary carbocation at C1, which is also α to the sulfur and thus resonance-stabilized. Addition to the C1 carbon would yield a secondary carbocation at C2, which lacks this direct resonance stabilization from the sulfur.

Due to the powerful stabilizing effect of the sulfur atom, electrophilic attack is predicted to occur preferentially at the position that generates a sulfur-adjacent carbocation. The subsequent nucleophilic attack by Br- would complete the addition.

| Site of Initial H+ Attack | Intermediate Carbocation | Predicted Major Product | Selectivity Principle |

|---|---|---|---|

| Ethenyl C2 (terminal) | Resonance-stabilized carbocation at Ethenyl C1 (α to S) | 1-(1-Bromoethylsulfanyl)prop-1-ene | Markovnikov/Resonance Stabilization |

| Propenyl C2 | Resonance-stabilized carbocation at Propenyl C1 (α to S) | 1-(Ethenylsulfanyl)-1-bromopropane | Markovnikov/Resonance Stabilization |

Nucleophilic Conjugate Additions

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds and other activated alkenes where a nucleophile adds to the β-position of the double bond. wikipedia.orgmasterorganicchemistry.com The vinyl thioether moiety in 1-(ethenylsulfanyl)prop-1-ene is not a strong Michael acceptor on its own. The sulfur atom is only weakly electron-withdrawing, and therefore the double bonds are not sufficiently activated to react with typical soft nucleophiles under standard conditions.

For significant nucleophilic conjugate addition to occur, the sulfur atom generally needs to be oxidized to a more strongly electron-withdrawing group, such as a sulfoxide or, more commonly, a sulfone. The resulting vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. researchgate.net

The oxidation of 1-(ethenylsulfanyl)prop-1-ene would yield the corresponding vinyl sulfone. These compounds are known to be potent inhibitors of cysteine proteases through the covalent addition of a cysteine thiol group. researchgate.net The nature of this thiol addition—whether it is reversible or irreversible—is a subject of significant study. rsc.orgrsc.org

The reaction proceeds via a conjugate addition mechanism where a thiolate anion attacks the β-carbon of the vinyl sulfone. This generates a carbanion intermediate which is subsequently protonated to give the thermodynamically stable adduct. researchgate.net

The reversibility of this reaction is dictated by the thermodynamics of the addition. rsc.org

Irreversible Addition: If the addition reaction is strongly exergonic (releases a significant amount of energy), the resulting thioether adduct is very stable, and the reverse elimination reaction has a very high activation energy. This effectively renders the reaction irreversible. This is typical for many vinyl sulfones used as enzyme inhibitors. researchgate.net

Reversible Addition: If the addition is only slightly exergonic or thermoneutral, the reverse reaction becomes accessible. The adduct can eliminate the thiol to regenerate the vinyl sulfone. The equilibrium can be influenced by factors such as the substituents on the vinyl sulfone, which affect the stability of the double bond and the intermediate carbanion. rsc.org

Quantum-chemical calculations and experimental studies have been used to investigate how the substitution pattern on vinyl sulfones can modulate the reactivity from irreversible to reversible. researchgate.netrsc.org

| Factor | Favors Irreversible Addition | Favors Reversible Addition |

|---|---|---|

| Thermodynamics (ΔG0R) | Strongly exergonic (ΔG0R ≪ 0) rsc.org | Slightly exergonic or thermoneutral rsc.org |

| Substituents on Vinyl Group | Electron-donating groups that stabilize the adduct | Electron-withdrawing groups that stabilize the vinyl sulfone starting material |

| Stability of Adduct | High thermodynamic stability | Lower thermodynamic stability, allowing for elimination |

Radical and Electron-Transfer Processes

Vinyl thioethers can participate in radical reactions. The sulfur atom can influence the reactivity of the adjacent double bond towards radical addition. Radical-mediated processes offer an alternative to ionic addition mechanisms. For instance, the radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols provides access to vinyl sulfides. nih.gov This suggests that the double bonds in 1-(ethenylsulfanyl)prop-1-ene could be susceptible to attack by radicals.

The propensity for polymerization via a radical mechanism would depend on the stability of the propagating radical intermediate. A radical adding to one of the double bonds would generate a new radical species. The stability of this new radical, and its ability to add to another monomer unit, would determine if polymerization occurs. The presence of the sulfur atom can stabilize an α-radical, potentially facilitating polymerization under the right conditions.

Thioethers, which are generally stable functional groups, can be activated under electroreductive conditions to serve as precursors for alkyl radicals. nih.govchemrxiv.org This transformation involves the single-electron reduction of the thioether, leading to the cleavage of a carbon-sulfur bond. chemrxiv.org This method has emerged as a powerful tool in synthesis, enabling desulfurative transformations under mild conditions. confex.com

Applying this to 1-(ethenylsulfanyl)prop-1-ene, electroreduction could selectively cleave one of the C-S bonds. The process typically involves the formation of a radical anion intermediate which then fragments. The selectivity of C(sp²)-S versus C(sp³)-S bond cleavage would be a key consideration, though cleavage of the C(sp³)-S bond is often favored in similar systems to generate alkyl radicals. nih.govchemrxiv.org Once generated, these carbon-centered radicals can participate in a variety of useful reactions.

| Reaction Type | Description | Potential Product from 1-(Ethenylsulfanyl)prop-1-ene |

|---|---|---|

| Hydrodesulfurization | The generated radical is quenched by a hydrogen atom source. nih.gov | Prop-1-ene (B156429) and Ethenethiol (or further reduction products) |

| Giese-type Cross-Coupling | The radical adds to an electron-deficient alkene. nih.gov | Coupling product of the propenyl radical with an acceptor |

| Electrocarboxylation | The radical is further reduced to a carbanion, which is then trapped by CO2. nih.gov | But-2-enoic acid (after trapping the propenyl anion) |

Rearrangements and Migration Reactions

Vinyl thioethers are known to undergo certain rearrangement reactions, often promoted by heat or catalysts. One of the most relevant potential rearrangements for a structure like 1-(ethenylsulfanyl)prop-1-ene is the x-mol.comx-mol.com-sigmatropic rearrangement, analogous to the Claisen rearrangement of allyl vinyl ethers. If the molecule could isomerize to an allyl vinyl thioether structure, it could then undergo a thio-Claisen rearrangement.

For 1-(ethenylsulfanyl)prop-1-ene itself, a direct x-mol.comx-mol.com-rearrangement is not apparent. However, related structures, such as allyl aryl sulfides, readily undergo thio-Claisen rearrangements. Isomerization of the propenyl group to an allyl group under basic or acidic conditions could potentially open a pathway to such rearrangements, leading to the formation of a thiocarbonyl compound. Further investigation into the specific isomerization and rearrangement potential of this compound under various conditions is warranted.

1,2-Migration of Sulfur Atoms via Thiiranium Intermediates

No specific research findings, mechanistic data, or relevant data tables concerning the 1,2-migration of sulfur atoms in 1-(Ethenylsulfanyl)prop-1-ene via a thiiranium intermediate could be located.

Reaction Pathway Elucidation and Transition State Analysis

There is no available information from computational or experimental studies that elucidates the reaction pathways or analyzes the transition states for the reactivity of 1-(Ethenylsulfanyl)prop-1-ene as specified.

To provide the requested article, published research containing the following would be necessary:

Computational Chemistry Studies: Quantum mechanical calculations detailing the energies of reactants, transition states, intermediates, and products, as well as the geometries of these species.

Physical Organic Chemistry Experiments: Kinetic studies, isotopic labeling experiments, or intermediate trapping experiments that provide evidence for the proposed mechanistic pathways.

Without such foundational research, a scientifically rigorous and accurate article conforming to the user's detailed outline cannot be constructed.

Computational and Theoretical Studies on 1 Ethenylsulfanyl Prop 1 Ene Analogs

Quantum-Chemical Approaches to Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental to understanding the behavior of molecules like 1-(ethenylsulfanyl)prop-1-ene. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic charge distributions, and reactivity patterns.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying vinyl thioethers and their reactions. It offers a balance between computational cost and accuracy, making it suitable for analyzing complex systems.

DFT studies are frequently employed to rationalize experimental outcomes, such as regioselectivity in reactions. For instance, in the B(C6F5)3-catalyzed thioetherification of alkenes, DFT calculations were used to probe the reaction mechanism. The calculations supported the involvement of a key thiiranium intermediate, and the computed activation barriers and energy profiles helped explain why different alkene substituents led to either Csp2–S (vinyl sulfide) or Csp3–S (allyl thioether) bond formation. cardiff.ac.uk

Similarly, DFT has been used to understand the reactivity of activated alkynes in hydrothiolation reactions catalyzed by copper nanoparticles (CuNPs/TiO2). mdpi.com These studies focus on calculating partial atomic charges to quantify the electron density distribution, which is crucial for predicting reactivity towards nucleophiles. mdpi.com Different DFT functionals (like M06, M06-2X, and M06-L) can be used to analyze charge distribution, with methods like CHELPG showing less dependence on the specific functional compared to Mulliken population analysis. mdpi.com

In the context of gold(I)-catalyzed reactions involving alkynyl thioethers, DFT calculations have been instrumental in mapping out complex reaction pathways. These studies reveal intermediates like vinyl gold complexes and α-imino α′-sulfenyl gold carbenes, providing a detailed picture of the reaction mechanism. acs.orgnih.gov The theoretical data from DFT not only supports experimental findings but also helps in comprehending the mechanisms of related reactions. acs.orgnih.gov

A comparative analysis using various DFT functionals can be seen in the study of Pd-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangements. The choice of functional was shown to have a quantitative, but not qualitative, effect on the predicted reaction pathways, with different functionals predicting the same divergent reactivity for different substrates. nsf.gov

Table 1: Comparison of Computational Methods for Partial Charge Calculation on an Activated Alkyne (Analog System) This table illustrates the dependency of calculated partial atomic charges on the computational method used, based on data for an alkyne analog.

| Method/Functional (Gas Phase) | Charge on C4 |

| Mulliken (M06) | 0.73 |

| Mulliken (M06-2X) | 0.46 |

| Mulliken (M06-L) | 0.79 |

| CHELPG (M06) | 0.86 |

| CHELPG (M06-2X) | 0.84 |

| CHELPG (M06-L) | 0.83 |

| Data sourced from a computational analysis of alkyne hydrothiolation. mdpi.com |

Ab Initio Molecular Orbital Methods for Reaction Mechanisms

Ab initio (from first principles) molecular orbital methods provide a high level of theory for investigating reaction mechanisms. These methods are based on solving the electronic Schrödinger equation without extensive reliance on empirical parameters.

Studies on heteroaryl vinyl sulfides have utilized ab initio calculations at the B3LYP/D95++(d,p) level to investigate molecular structures and intramolecular interactions. cdnsciencepub.com These calculations can confirm the planarity or non-planarity of molecular structures and are used in conjunction with Gauge-Independent Atomic Orbital (GIAO) calculations to predict NMR chemical shifts, which helps in identifying interactions like intramolecular hydrogen bonding. cdnsciencepub.com

The ene reaction, a pericyclic reaction that vinyl thioethers can undergo, has also been studied using ab initio molecular orbital methods to understand the transition structures involved. tohoku.ac.jp Furthermore, ab initio calculations have been applied to understand the geometries and electronic structures of related organosulfur compounds like sulfines (thioformaldehyde-S-oxides), providing data on charge distributions and potential energy surfaces. ru.nl These high-level calculations are crucial for obtaining accurate wave functions and reliable geometric parameters, especially when experimental data is scarce. ru.nl

Conformational Landscapes and Stereochemical Preferences

The three-dimensional shape of a molecule is critical to its reactivity. For flexible molecules like 1-(ethenylsulfanyl)prop-1-ene, which has multiple single bonds around which rotation can occur, understanding the conformational landscape is key.

Computational studies on vinyl sulfides and ethers have revealed complex rotational isomerism. tandfonline.com For simple analogs like methyl vinyl sulfide (B99878), the s-cis conformation is found to be the most stable, despite experiencing steric strain. This stability is attributed not just to p,π-conjugation but also to significant contributions to the internal rotation potential from higher-order barrier terms. tandfonline.com Molecules with the general structure CH2=CHXCH=CH2, which is analogous to 1-(ethenylsulfanyl)prop-1-ene, are predicted to exhibit two stable conformers of distinctly different types. tandfonline.com

In more complex cyclic systems containing a vinyl sulfide moiety, such as 3,4-dihydro-2H-1,4-thiasilines, computational analysis has been used to determine the barrier to ring interconversion. nih.gov Theoretical methods can also explain conformational preferences in analogs like chloromethyl methyl sulfide, where Natural Bond Orbital (NBO) analysis revealed that hyperconjugative interactions (e.g., nS→σ*CCl) play a dominant role in stabilizing specific conformers. researchgate.net The stereochemistry of products from reactions like the thiol-yne addition can also be rationalized through DFT calculations, which support the proposed reaction mechanisms leading to specific Z- or E-isomers. researchgate.net

Table 2: Calculated Relative Energies for Conformers of a Sulfinyl Analog This table shows the calculated relative stability of different rotamers for a sulfinyl analog, demonstrating the energy differences between conformations.

| Rotamer | Relative Energy (kcal/mol) |

| gauche-1 (CCl antiperiplanar to SO) | 0.0 |

| gauche-2 (CCl antiperiplanar to lone pair) | 1.0 |

| anti | 1.7 |

| Data sourced from a conformational investigation of chloromethyl methyl sulfide and its analogs. researchgate.net |

Energetic Profiles and Reaction Barriers for Key Transformations

A key application of computational chemistry is the calculation of reaction energy profiles, which map the energy of a system as it transforms from reactants to products. These profiles reveal the energies of transition states and intermediates, allowing for the determination of activation barriers.

For the Pd-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement (a thia-Cope rearrangement is a related process) of indole (B1671886) derivatives, DFT studies have been used to compare competing reaction pathways. nsf.gov The calculations showed that for an alkenyl substrate, a Lewis-acid pathway had a lower activation barrier than a π-activation pathway by 4-9 kcal/mol. nsf.gov Conversely, for a similar alkynyl substrate, the π-activation pathway was favored by 5-9 kcal/mol. nsf.gov These computational insights can guide the development of new catalytic reactions. nsf.gov

In another example, the thermal cardiff.ac.ukresearchgate.net-hydrogen shift in an exo-cyclic allene, which converts it to a 1,3-diene, was found experimentally to occur at 540 °C. A subsequent theoretical study calculated an activation energy barrier (ΔH‡) of approximately 50 kcal mol−1 for this rearrangement. mdpi.com For a transient Cope rearrangement of 3,3-dicyano-1,5-dienes, a computed barrier of 19.5 kcal mol−1 was found, explaining why the reaction could proceed at room temperature. rsc.org These examples highlight how computational methods provide quantitative data on reaction energetics that are essential for understanding reaction feasibility and rates.

Mechanistic Validation Through Theoretical Predictions

Computational studies serve as a powerful tool for validating or refuting proposed reaction mechanisms. By comparing theoretically predicted outcomes with experimental observations, a deeper and more reliable understanding of the reaction pathway can be achieved.

The mechanism of hydrolysis for vinyl sulfides in acidic solutions has been shown to be analogous to that of vinyl ethers, involving a slow proton transfer to the double bond to form a sulfur-stabilized carbocation. cdnsciencepub.com Theoretical studies can model such intermediates and transition states to validate this proposed mechanism.

In the photoredox/nickel-catalyzed synthesis of vinyl thioethers, the proposed reaction mechanism was supported by DFT calculations. researchgate.net Similarly, the mechanism of a B(C6F5)3-catalyzed regiodivergent thioetherification was confirmed through a DFT-supported study, which identified a crucial thiiranium ion intermediate and explained how alkene substituents influence the energetic profiles and, consequently, the final product. cardiff.ac.uk

Theoretical predictions have also been validated by experimental results in the study of Criegee intermediates derived from isoprene. The slow reaction rate of a specific Criegee intermediate with water, as well as its rapid reaction with SO2, were both observed experimentally and predicted theoretically, confirming the accuracy of the computational models. pnas.org This synergy between theory and experiment is crucial for building robust mechanistic models. For Pd-catalyzed sigmatropic rearrangements, detailed DFT studies revealed an unexpected divergent mechanism for different substrates, a finding that was subsequently supported by experimental kinetic isotope effects. nsf.gov

Advanced Analytical Methodologies for Mechanistic Studies

NMR Spectroscopy for Elucidating Reaction Stereochemistry and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of 1-(Ethenylsulfanyl)prop-1-ene. Both ¹H and ¹³C NMR provide critical data, but ¹H NMR is particularly instrumental in determining the stereochemistry of the prop-1-ene (B156429) double bond.

The compound 1-(Ethenylsulfanyl)prop-1-ene exists as two distinct geometric isomers: (E)-1-(Ethenylsulfanyl)prop-1-ene and (Z)-1-(Ethenylsulfanyl)prop-1-ene. These isomers can be unambiguously distinguished by the coupling constant (³JHH) between the two vinylic protons on the prop-1-ene moiety.

(E)-Isomer: The vinylic protons are in a trans configuration, resulting in a large coupling constant, typically in the range of 14-16 Hz.

(Z)-Isomer: The vinylic protons are in a cis configuration, leading to a smaller coupling constant, typically around 9-11 Hz.

By analyzing the ¹H NMR spectrum of a mixture, the relative ratio of the E and Z isomers can be accurately quantified. Furthermore, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can confirm proton-proton and proton-carbon connectivities, respectively, solidifying the structural assignment. In mechanistic studies, NMR can be used to monitor reactions in real-time, allowing for the detection and characterization of short-lived intermediates that may be involved in the formation of the final product.

| Isomer | Proton Assignment (CH₂=CH-S-CH=CH-CH₃) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| (E)-Isomer | H on C1' (propene) | ~6.05 (dq) | ³J = 15.0 (trans), ⁴J = 1.5 |

| H on C2' (propene) | ~5.75 (dq) | ³J = 15.0 (trans), ³J = 6.5 | |

| -CH₃ (propene) | ~1.80 (dd) | ³J = 6.5, ⁴J = 1.5 | |

| Ethenyl group | ~5.20-5.40 and ~6.35 | - | |

| (Z)-Isomer | H on C1' (propene) | ~5.95 (dq) | ³J = 9.5 (cis), ⁴J = 1.8 |

| H on C2' (propene) | ~5.65 (dq) | ³J = 9.5 (cis), ³J = 7.0 | |

| -CH₃ (propene) | ~1.75 (dd) | ³J = 7.0, ⁴J = 1.8 | |

| Ethenyl group | ~5.20-5.40 and ~6.40 | - |

Mass Spectrometry for Tracing Reaction Pathways

Mass spectrometry (MS), especially when coupled with a separation technique like gas chromatography (GC-MS), is essential for identifying 1-(Ethenylsulfanyl)prop-1-ene in complex mixtures, such as those derived from Allium species (e.g., garlic, onion). The technique provides a distinct "fingerprint" based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Under Electron Ionization (EI), 1-(Ethenylsulfanyl)prop-1-ene (molar mass: 102.19 g/mol ) undergoes characteristic fragmentation. The molecular ion peak [M]⁺ is observed at m/z 102. Key fragmentation pathways include:

Cleavage of the sulfur-propene bond, yielding the vinylthio cation [C₂H₃S]⁺ at m/z 59.

Cleavage of the sulfur-ethenyl bond, yielding the propenylthio cation [C₃H₅S]⁺ at m/z 73.

Loss of a methyl radical from the propene group, resulting in an ion at m/z 87 ([M-CH₃]⁺).

Formation of the stable allyl cation [C₃H₅]⁺ at m/z 41.

By monitoring the appearance and disappearance of specific ions over the course of a reaction, MS can be used to trace reaction pathways. For example, in studies of the thermal decomposition of allicin, GC-MS analysis of the product mixture at different time points reveals the sequence of product formation, providing evidence for proposed rearrangement and elimination mechanisms that lead to 1-(Ethenylsulfanyl)prop-1-ene.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity | Formula |

|---|---|---|

| 102 | Molecular Ion [M]⁺ | [C₅H₈S]⁺ |

| 87 | Loss of methyl radical [M-CH₃]⁺ | [C₄H₅S]⁺ |

| 73 | Propenylthio cation | [C₃H₅S]⁺ |

| 59 | Vinylthio cation | [C₂H₃S]⁺ |

| 45 | Thioformyl cation derivative | [CHS]⁺ |

| 41 | Allyl cation | [C₃H₅]⁺ |

Isotopic Labeling Studies (e.g., Deuteration) for Mechanistic Insights

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracking the position of specific atoms from reactant to product. In the context of 1-(Ethenylsulfanyl)prop-1-ene formation, precursors such as S-(prop-1-en-yl) L-cysteine sulfoxide (B87167) can be synthesized with deuterium (B1214612) (D) or carbon-13 (¹³C) labels at specific positions.

When these labeled precursors undergo enzymatic (e.g., with alliinase) or thermal degradation, the position of the isotopic label in the resulting 1-(Ethenylsulfanyl)prop-1-ene product is determined using MS or NMR. This information provides unambiguous evidence for specific bond-forming and bond-breaking events. For instance, a labeling study could differentiate between a mechanism involving a direct condensation of two sulfenic acid intermediates versus a pathway involving a [3,3]-sigmatropic rearrangement. If a label on one carbon atom of a precursor is found on a different carbon atom in the product, it strongly supports a rearrangement mechanism.

| Experiment Component | Description | Mechanistic Insight Gained |

|---|---|---|

| Labeled Precursor | S-(prop-1-en-1-d)-L-cysteine sulfoxide, where the first carbon of the propene chain is labeled with deuterium. | Analysis by GC-MS would show the molecular ion of the resulting 1-(Ethenylsulfanyl)prop-1-ene shifted by one mass unit (m/z 103). ¹H NMR would show the absence of the signal for the corresponding proton. This confirms that the C-S bond of the original precursor remains intact during the transformation and that the deuterium-labeled carbon becomes part of the final product's propene moiety, validating a specific condensation pathway. |

| Reaction | Enzymatic or thermal decomposition leading to the formation of various organosulfur compounds. | |

| Labeled Product Analysis | Identification of (E/Z)-1-(Ethenylsulfanyl)prop-1-ene-1'-d. |

X-ray Crystallography for Structural Confirmation of Derivatives

While 1-(Ethenylsulfanyl)prop-1-ene is a volatile liquid, precluding direct analysis by single-crystal X-ray crystallography, this technique is invaluable for confirming the structure of its solid precursors or stable, crystalline derivatives. The absolute configuration and precise geometric parameters (bond lengths, bond angles, and torsion angles) obtained from an X-ray crystal structure provide the ultimate proof of structure.

A common strategy is to convert the liquid sulfide (B99878) into a solid, crystalline derivative, such as a sulfone or a metal complex. For example, oxidation of 1-(Ethenylsulfanyl)prop-1-ene with an agent like meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding sulfone, 1-(Ethenylsulfonyl)prop-1-ene. If this sulfone is crystalline, its structure can be solved by X-ray diffraction. This analysis would unequivocally confirm the connectivity and, most importantly, the E or Z stereochemistry of the double bond, validating assignments made by other methods like NMR. The structural data from crystallography also serves as a benchmark for computational chemistry models.

| Parameter | Value | Significance |

|---|---|---|

| Chemical Formula | C₅H₈O₂S | Confirms elemental composition. |

| Crystal System | Monoclinic | Defines the basic geometry and symmetry of the crystal lattice. |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 9.1 Å, β = 98° | Provides the dimensions of the repeating unit in the crystal. |

| Key Bond Length (C=C propene) | ~1.33 Å | Confirms the double bond character. |

| Key Torsion Angle (H-C=C-H) | ~180° | Unambiguously confirms the E (trans) configuration of the propene double bond. |

Emerging Research Areas and Outlook for 1 Ethenylsulfanyl Prop 1 Ene Chemistry

Development of Novel Organosulfur Methodologies

The synthesis of unsymmetrical vinyl sulfides such as 1-(Ethenylsulfanyl)prop-1-ene presents a formidable challenge, demanding high control over regio- and stereoselectivity. Current research is actively pursuing innovative strategies to address this, moving beyond traditional methods.

One of the most promising avenues is the transition-metal-catalyzed hydrothiolation of alkynes. acs.org The ability to control the regioselectivity of this reaction by simply changing the catalyst is a significant advancement. For instance, rhodium complexes like RhCl(PPh3)3 have shown excellent catalytic activity for the anti-Markovnikov addition of thiols to terminal alkynes, which would selectively produce the trans-isomer of vinyl sulfides. acs.org In contrast, palladium catalysts such as PdCl2(PhCN)2 favor the Markovnikov adduct. acs.org The development of new ligand-catalyst systems that can precisely control the addition of ethanethiol (B150549) to prop-1-yne will be crucial for the selective synthesis of either the (E) or (Z) isomer of 1-(Ethenylsulfanyl)prop-1-ene.

Furthermore, nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for the synthesis of highly substituted alkenes from vinyl sulfides. organic-chemistry.org A notable example is the regio- and stereoselective coupling of (Z)-1,2-bis(aryl/alkylthio)alkenes with Grignard reagents. organic-chemistry.org This methodology could be adapted for the synthesis of 1-(Ethenylsulfanyl)prop-1-ene derivatives, offering a pathway to tri- and tetrasubstituted alkenes that are valuable in medicinal chemistry and materials science. organic-chemistry.org

Recent advancements in the synthesis of unsymmetrical vinyl disulfides could also inspire new routes to 1-(Ethenylsulfanyl)prop-1-ene. Methods involving the reaction of S-vinyl phosphorodithioates with thiotosylates or S-vinyl thiotosylates with thiols have been developed, providing access to functionalized unsymmetrical vinyl disulfides with high yields under mild conditions. mdpi.com Adapting these methodologies for the synthesis of vinyl sulfides could open up new and efficient synthetic pathways.

Exploration of Unconventional Reactivity Modes

The unique electronic properties of the vinyl sulfide (B99878) moiety in 1-(Ethenylsulfanyl)prop-1-ene make it a versatile platform for exploring unconventional reactivity. The electron-rich double bond can participate in various cycloaddition reactions, serving as a valuable building block in organic synthesis.

For instance, vinyl sulfides are known to participate in [3+2] cycloaddition reactions with in-situ generated arynes to form benzannulated sulfonium (B1226848) ylides. nih.gov These intermediates can be trapped with electrophiles, leading to the stereoselective synthesis of highly substituted alkenes. nih.gov The application of this methodology to 1-(Ethenylsulfanyl)prop-1-ene could provide a novel route to complex molecular scaffolds.

Similarly, [4+2] cycloaddition reactions of vinyl sulfides with electron-deficient dienes, such as o-quinone methides, have been shown to proceed with high enantio- and diastereoselectivity in the presence of a chiral phosphoric acid catalyst. acs.org This approach offers indirect access to generally substituted chiral chromanes, a class of compounds with significant biological activity. acs.org Exploring the cycloaddition chemistry of 1-(Ethenylsulfanyl)prop-1-ene with a variety of dienes and dipolarophiles will undoubtedly uncover new synthetic transformations.

The ability of vinyl sulfides to act as surrogates for carbonyl compounds is another area ripe for exploration. They have been successfully employed in Fischer indole (B1671886) synthesis, reacting with arylhydrazines to produce a diverse range of 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org This highlights the potential of 1-(Ethenylsulfanyl)prop-1-ene as a ketone surrogate for the synthesis of complex heterocyclic compounds.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of 1-(Ethenylsulfanyl)prop-1-ene, advanced computational modeling can provide valuable insights into its structure, reactivity, and reaction mechanisms, thereby guiding experimental design.

Density Functional Theory (DFT) calculations can be employed to study the reaction energy profiles of various transformations involving 1-(Ethenylsulfanyl)prop-1-ene. For example, computational studies have been used to rationalize the high regioselectivity observed in the palladium-catalyzed hydrothiolation of cyclopropylacetylenes, a reaction that yields highly functionalized vinyl sulfides. zioc.ru Similar computational approaches can be applied to predict the most favorable reaction pathways and optimize reaction conditions for the synthesis and functionalization of 1-(Ethenylsulfanyl)prop-1-ene.

Molecular dynamics simulations can be used to explore the conformational landscape of 1-(Ethenylsulfanyl)prop-1-ene and its interactions with catalysts and other reactants. This can be particularly useful in understanding the stereochemical outcome of reactions. For instance, computational studies have been used to design a radical recognition assay using cyclopropyl (B3062369) vinyl sulfides as tunable sensors, where the reactivity towards different radical species could be predicted. mdpi.com

Furthermore, computational models can aid in the design of novel catalysts with enhanced activity and selectivity for reactions involving vinyl sulfides. By understanding the electronic and steric factors that govern catalyst performance, it is possible to develop more efficient synthetic methodologies. zioc.ru

Interdisciplinary Applications in Synthetic Chemistry

The unique structural features and reactivity of 1-(Ethenylsulfanyl)prop-1-ene make it a promising candidate for a wide range of interdisciplinary applications in synthetic chemistry.

In the field of materials science , organosulfur compounds are gaining increasing attention for their potential use in electronic and optical materials. fiveable.mersc.org The presence of both a vinyl group and a thioether linkage in 1-(Ethenylsulfanyl)prop-1-ene suggests its potential as a monomer for the synthesis of novel sulfur-containing polymers with interesting properties. These polymers could find applications in areas such as organic electronics, sensors, and high-performance plastics. rsc.org

In medicinal chemistry , organosulfur compounds are integral components of many biologically active molecules. fiveable.me The vinyl sulfide moiety is a known pharmacophore in some drug candidates. The development of efficient methods for the synthesis and functionalization of 1-(Ethenylsulfanyl)prop-1-ene could provide access to new classes of compounds with potential therapeutic applications.

In natural product synthesis , vinyl sulfides have been used as key intermediates in the total synthesis of complex natural products. Their ability to act as versatile building blocks and participate in a wide range of chemical transformations makes them valuable tools for the construction of intricate molecular architectures. rsc.org The exploration of the chemistry of 1-(Ethenylsulfanyl)prop-1-ene is expected to contribute to the development of new strategies for the synthesis of biologically important natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.